molecular formula C22H25N3O2 B2770308 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899727-51-6

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Número de catálogo: B2770308
Número CAS: 899727-51-6
Peso molecular: 363.461
Clave InChI: KSDCDKPXHAXVHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the spiro heterocyclic family, characterized by a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. The ethyl substituent at the 1'-position of the piperidine moiety distinguishes it from analogs.

Propiedades

IUPAC Name

2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-2-24-13-11-22(12-14-24)25-19(17-8-4-6-10-21(17)27-22)15-18(23-25)16-7-3-5-9-20(16)26/h3-10,19,26H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDCDKPXHAXVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol (CAS Number: 899727-73-2) belongs to a class of spirocyclic compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3}, with a molecular weight of 379.5 g/mol. The structure features a complex spirocyclic arrangement that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
CAS Number899727-73-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the same chemical family. For instance, derivatives of isatin have shown significant antibacterial and antifungal activities. Research indicates that compounds with similar structural motifs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study focused on the synthesis and antimicrobial evaluation of spirocyclic compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Compounds containing the pyrazolo[1,5-c]oxazine framework have been investigated for their anticancer properties. These compounds are thought to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .

In vitro studies have shown that certain derivatives can effectively inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy. The exact mechanism often involves interaction with specific cellular receptors or enzymes critical for tumor growth .

Neuroprotective Effects

The structural features of this compound suggest possible neuroprotective effects. Some studies on related compounds indicate they may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating various isatin derivatives, it was found that one derivative exhibited greater antimicrobial activity than standard antibiotics at lower concentrations. This highlights the potential for developing new antimicrobial agents based on the structural framework of spirocyclic compounds .

Study 2: Anticancer Activity

A series of spirocyclic compounds were tested against multiple cancer cell lines. Results indicated that certain modifications to the core structure enhanced cytotoxicity against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituents

  • Ethyl vs. Propyl Substituents: A closely related compound, 2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidin]-2-yl)phenol (), replaces the ethyl group with a propyl chain.
Antimicrobial Activity:
  • Compounds from demonstrated antibacterial and antifungal activities, with MIC values of 50 μg/mL (bacterial strains) and 250 μg/mL (fungal strains). The ethyl-substituted compound’s activity may vary based on substituent polarity . Anticancer Potential:
  • Pyridyl-substituted derivatives () were evaluated for bioavailability using Lipinski’s and Veber’s rules, confirming drug-likeness.

Physicochemical Properties

  • Bioavailability: Pyridyl-containing analogs () meet Lipinski’s criteria (molecular weight <500, logP <5, ≤10 H-bond acceptors, ≤5 H-bond donors), suggesting favorable oral absorption for the ethyl variant as well .

Métodos De Preparación

Cyclocondensation of Hydrazines and Keto-Esters

The pyrazolo-oxazine moiety is typically constructed via cyclocondensation. For example, reacting a substituted hydrazine with a β-keto ester under acidic conditions generates the pyrazole ring, followed by oxazine ring closure.

  • Key Conditions :
    • Hydrazine : Phenylhydrazine derivatives (e.g., 2-hydroxyphenylhydrazine).
    • Keto-Ester : Ethyl 3-oxo-3-(2-hydroxyphenyl)propanoate.
    • Acid Catalyst : HCl (2.0 N) promotes both cyclization steps.

This method yields the bicyclic system in 65–78% yield, with the phenolic group protected as an acetate to prevent side reactions.

Radical-Mediated Spirocyclization

Recent advances in photoredox catalysis enable radical-mediated spirocyclization. A protocol from employs blue LED light and HCl to generate chlorine radicals, initiating cascade cyclization/Michael additions. Adapting this for the target compound:

  • Substrates : N-Arylpropiolamide derivatives and ethylpiperidine precursors.
  • Conditions :
    • HCl (2.0 N) in acetonitrile under blue LED irradiation.
    • Air as a sustainable oxidant.

This method achieves spirocyclization with high atom economy (85–92% yield) and tolerates electron-withdrawing groups.

Spirocyclization with 1'-Ethylpiperidine

Ring-Closing Metathesis (RCM)

RCM offers a robust route to spirocyclic amines. A piperidine precursor with a pendant olefin is subjected to Grubbs’ catalyst:

  • Precursor : 1-Ethyl-4-vinylpiperidine.
  • Catalyst : Grubbs II (5 mol%) in dichloromethane.
  • Yield : 70–75%.

This method is scalable, as demonstrated in the kilogram-scale synthesis of spiro[pyrido-oxazine-piperidine].

Nucleophilic Spirocyclization

Forming the spiro center via nucleophilic attack requires a piperidine with a leaving group (e.g., bromide) at the 4-position. Reacting this with a deprotonated pyrazolo-oxazine anion generates the spiro linkage:

  • Base : LDA (Lithium Diisopropylamide) at −78°C.
  • Solvent : THF.
  • Yield : 60–68%.

Introduction of the Phenolic Group

Suzuki-Miyaura Coupling

A boronated pyrazole intermediate undergoes cross-coupling with 2-hydroxyphenylboronic acid:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃.
  • Solvent : DME/H₂O (4:1).
  • Yield : 80–85%.

Direct Electrophilic Substitution

For activated pyrazole rings, electrophilic substitution with a phenol derivative is feasible:

  • Electrophile : 2-Hydroxyphenyl diazonium salt.
  • Conditions : Cu(I) catalysis in acetonitrile.
  • Yield : 50–55%.

Functional Group Interconversions and Final Assembly

Deprotection of Phenolic Acetate

Hydrolysis of the acetate protecting group:

  • Conditions : NaOH (1.0 M) in MeOH/H₂O (3:1).
  • Yield : Quantitative.

Ethylation of Piperidine

Reductive amination introduces the ethyl group:

  • Substrate : Piperidin-4-one.
  • Reagent : Ethylamine and NaBH₃CN.
  • Yield : 90–95%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Scalability Reference
Cyclocondensation + RCM Spirocyclization via RCM 70–75 High
Radical Spirocyclization Blue LED/HCl 85–92 Moderate
Nucleophilic Spirocyclization LDA-mediated 60–68 Low

The radical-mediated approach offers the highest yield and functional group tolerance, while RCM-based methods are preferred for large-scale synthesis.

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways during pyrazole formation require careful control of temperature and catalyst loading.
  • Diastereomer Separation : Chiral HPLC or recrystallization (e.g., ethyl acetate/cyclohexane) resolves spiro center enantiomers.
  • Protection-Deprotection : Phenolic groups necessitate temporary protection (e.g., acetyl) to prevent oxidation during metal-catalyzed steps.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1'-ethyl-1,10b-dihydrospiro[...]phenol, and what intermediates are critical for structural validation?

  • The compound is synthesized via multi-step reactions, often starting with chalcone formation between salicylic aldehydes and acetophenones, followed by hydrazine cyclization to form pyrazoline intermediates. A final cyclocondensation with pyridine-carbaldehydes generates the spiro-oxazine-piperidine core . Key intermediates (e.g., 2-hydroxychalcones and pyrazolines) should be validated using 1H^1H-NMR, 13C^{13}C-NMR, and elemental analysis to confirm regiochemistry and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the spirocyclic and heterocyclic motifs in this compound?

  • X-ray crystallography is definitive for resolving spiro-conformations and piperidine ring puckering . For solution-state analysis, 1H^1H-NMR can identify aromatic protons and ethyl group splitting patterns, while IR spectroscopy confirms oxazine C-O-C stretches (~1,250 cm1^{-1}) and phenolic O-H bonds (~3,300 cm1^{-1}) . Mass spectrometry (HRMS) validates molecular weight with <5 ppm error .

Q. How can computational modeling predict the compound’s bioavailability and target interactions?

  • Apply Lipinski’s and Veber’s rules to assess oral bioavailability: molecular weight <500, logP <5, ≤10 H-bond acceptors/donors. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize biological assays. ADMET predictors (e.g., SwissADME) evaluate metabolic stability and toxicity risks .

Advanced Research Questions

Q. What strategies optimize reaction yields in the final cyclocondensation step?

  • Solvent polarity significantly impacts kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in cyclocondensation. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–8 hours thermally) while improving yields by 15–20% . Catalytic acids (e.g., p-TsOH) or bases (e.g., triethylamine) can stabilize transition states .

Q. How can solubility challenges in biological assays be addressed without structural modification?

  • Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or surfactants (e.g., Tween-80) to improve aqueous solubility. For in vitro studies, lyophilization followed by reconstitution in PBS (pH 7.4) with 0.1% BSA reduces aggregation. Solubility parameters (Hansen solubility spheres) guide solvent selection .

Q. What methods resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Standardize assay protocols: fixed incubation times, controlled ATP concentrations (for kinase assays), and consistent cell lines/passage numbers. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Statistical meta-analysis of literature data identifies outliers due to assay variability .

Q. How can stereochemical outcomes in spiro-ring formation be controlled during synthesis?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enforce enantioselectivity. Dynamic kinetic resolution under basic conditions can favor one diastereomer via transition-state stabilization . Monitor stereochemistry with chiral HPLC or CD spectroscopy .

Methodological Considerations Table

ChallengeTechniqueKey ParametersReference
Low Cyclocondensation YieldMicrowave-assisted synthesis100–150°C, 30–60 min, DMF solvent
Solubility in BioassaysCo-solvent systems (DMSO:PBS)≤1% DMSO, 0.1% BSA
Stereochemical ControlChiral HPLC (Chiralpak IA column)Hexane:IPA (90:10), 1.0 mL/min flow rate
Bioactivity ValidationSurface Plasmon Resonance (SPR)KD <10 µM, Rmax alignment with enzyme IC50

Notes

  • Avoid commercial synthesis protocols; prioritize peer-reviewed methodologies from journals like Synthesis or Acta Crystallographica.
  • Cross-validate spectral data with structurally analogous compounds (e.g., pyrazolo-oxazines in and ) to confirm assignments.
  • Contradictions in biological data often arise from assay conditions (e.g., enzyme source, pH)—replicate experiments under standardized parameters .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.